2-Acetyl-N,N-dimethylbenzenesulfonamide
Description
2-Acetyl-N,N-dimethylbenzenesulfonamide is a benzenesulfonamide derivative characterized by an acetyl group at the ortho position (C2) and dimethylamino substituents on the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamides, which are widely studied for their versatility in medicinal chemistry, material science, and catalysis. The acetyl group at C2 introduces steric and electronic effects that influence its reactivity, solubility, and biological activity .
Properties
CAS No. |
79672-27-8 |
|---|---|
Molecular Formula |
C10H13NO3S |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
2-acetyl-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-8(12)9-6-4-5-7-10(9)15(13,14)11(2)3/h4-7H,1-3H3 |
InChI Key |
LQPAGUPRLDENBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1S(=O)(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N,N-dimethylbenzenesulfonamide typically involves the acetylation of N,N-dimethylbenzenesulfonamide. One common method is the reaction of N,N-dimethylbenzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-N,N-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The core structure of 2-acetyl-N,N-dimethylbenzenesulfonamide shares the N,N-dimethylbenzenesulfonamide backbone with several analogs. Key structural variations among related compounds include:
- Substituent Position : The acetyl group at C2 distinguishes it from derivatives like 4-fluoro-N,N-dimethylbenzenesulfonamide (C4-F substitution) and 5-acetyl-2-chloro-N,N-dimethylbenzenesulfonamide (C5-acetyl, C2-Cl substitution) .
- Electron-Withdrawing/Donating Groups : Fluorine (), chlorine (), and acetyl () substituents modulate electron density on the aromatic ring, affecting acidity (pKa) and nucleophilic/electrophilic reactivity.
Physicochemical Properties
Notes:
- The acetyl group in this compound likely reduces crystallinity compared to halogenated analogs, enhancing solubility in organic solvents .
- Fluorinated derivatives exhibit higher thermal stability due to strong C-F bonds .
Key Research Findings
- Synthetic Routes : 5-Acetyl-2-chloro-N,N-dimethylbenzenesulfonamide () is synthesized via Friedel-Crafts acylation, highlighting a scalable method applicable to the target compound .
- Pharmacological Potential: N,N-Dimethylbenzenesulfonamide derivatives with heterocyclic appendages () show enhanced bioavailability compared to simpler analogs .
- Safety Profile : Sulfonamides with halogen substituents (e.g., chlorine in ) require careful handling due to toxicity risks, whereas acetylated variants may offer improved safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
